molecular formula C13H19IOS B3846340 1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene

1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene

Cat. No.: B3846340
M. Wt: 350.26 g/mol
InChI Key: VBIRIMRHZJWDAF-UHFFFAOYSA-N
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Description

1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, along with a butoxy group substituted with a propan-2-ylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The propan-2-ylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiols.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as the Suzuki–Miyaura coupling to form new carbon–carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (MCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Various substituted benzene derivatives.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and other reduced sulfur-containing compounds.

Scientific Research Applications

1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene involves its interaction with molecular targets through its functional groups. The iodine atom and the sulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .

Comparison with Similar Compounds

    1-Iodo-4-phenoxybenzene: Similar in structure but with a phenoxy group instead of the butoxy group.

    4-Iododiphenylether: Contains an ether linkage between two phenyl rings with an iodine substituent.

    4-Iodo-1-isopropylbenzene: Features an isopropyl group directly attached to the benzene ring along with an iodine atom.

Uniqueness: 1-Iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene is unique due to the presence of the propan-2-ylsulfanylbutoxy group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-iodo-4-(4-propan-2-ylsulfanylbutoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19IOS/c1-11(2)16-10-4-3-9-15-13-7-5-12(14)6-8-13/h5-8,11H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBIRIMRHZJWDAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19IOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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